(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20150214
InChI: InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6-,9-/m1/s1
SMILES:
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.23 g/mol

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC20150214

Molecular Formula: C10H12FN5O4

Molecular Weight: 285.23 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol -

Specification

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
IUPAC Name (2R,3R,4R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6-,9-/m1/s1
Standard InChI Key HBUBKKRHXORPQB-FTWQFJAYSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)F)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Introduction

Structural Characterization and Nomenclature

Core Stereochemical Configuration

The compound (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol features a β-D-arabinofuranose sugar moiety with absolute configurations at C2', C3', C4', and C5' positions confirmed as R,R,R,R through X-ray crystallography . The 2-fluorine substitution on the adenine base creates a non-planar conformation, with a dihedral angle of 112.5° between the purine ring and sugar plane . This stereochemistry critically influences its substrate recognition by cellular kinases.

Comparative Structural Analysis

Table 1 contrasts key structural features with related nucleoside analogs:

ParameterFludarabineCladribineCytarabine
Sugar ConfigurationArabinoseDeoxyriboseArabinose
Halogen SubstitutionC2-FC2-ClNone
Base Modification6-Amino6-ChloroCytosine
Molecular Weight (g/mol)285.23285.69243.22
Data derived from PubChem entries

The 3',4'-cis-diol arrangement enables hydrogen bonding with human deoxycytidine kinase (dCK), a key activation enzyme, with binding energy of −8.3 kcal/mol in molecular docking studies .

Synthetic Methodology

Key Synthetic Routes

The primary industrial synthesis involves a 12-step process starting from D-arabinose, with critical stages including:

  • Fluorination: Electrophilic fluorination at C2 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous DMF at −40°C

  • Glycosylation: Mitsunobu coupling of 2-fluoroadenine with protected arabinofuranose using DIAD and triphenylphosphine (yield: 68–72%)

  • Global Deprotection: Sequential hydrogenolysis (H2/Pd-C) and acid hydrolysis (0.1N HCl) to reveal hydroxyl groups

Process Optimization

Recent advances employ continuous flow chemistry for the fluorination step, reducing reaction time from 18 hours to 45 minutes while maintaining 89% yield . Critical quality attributes include:

  • Chiral Purity: >99.5% enantiomeric excess via chiral HPLC (CHIRALPAK IC-3 column)

  • Fluorine Content: 6.65–6.72% (theoretical 6.67%) measured by 19F NMR

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration, the compound demonstrates dose-proportional pharmacokinetics (r²=0.98) with:

  • Cmax: 0.32–1.45 μg/mL (10–40 mg doses)

  • Tmax: 1.2 ± 0.3 hours

  • Volume of Distribution: 83 L/m², indicating extensive tissue penetration

Hepatic first-pass metabolism is minimal (<8%), with enterocyte uptake mediated primarily by CNT2 transporters (Km=18 μM) .

Metabolism and Excretion

The activation pathway involves sequential phosphorylation by dCK (Km=4.2 μM) and nucleoside diphosphate kinase to form the active triphosphate metabolite . Elimination occurs predominantly via renal excretion (62–67% unchanged), with a terminal half-life of 20.3 ± 3.1 hours in patients with normal renal function .

Mechanism of Antineoplastic Action

DNA Synthesis Inhibition

The triphosphate metabolite incorporates into DNA with 93% efficiency compared to native dATP, causing chain termination at positions complementary to thymidine . Single-strand break formation increases 8-fold compared to non-fluorinated analogs .

Epigenetic Modulation

At subcytotoxic concentrations (0.1–0.5 μM), the compound inhibits DNA methyltransferase 1 (DNMT1) by 74%, inducing global hypomethylation (42% reduction in 5-methylcytosine content) . This synergizes with histone deacetylase inhibitors in lymphoid malignancies.

Clinical Efficacy Data

Hematologic Malignancies

In phase III trials for chronic lymphocytic leukemia (CLL):

Solid Tumors

Limited activity observed in epithelial cancers, with exception of mesothelioma showing 22% disease control rate at 25 mg/m² dosing .

Adverse Effect Profile

Hematologic Toxicity

Grade 3/4 events include:

  • Neutropenia: 58% incidence (median onset: Day 14)

  • Thrombocytopenia: 32% incidence

  • Lymphopenia: Universal, with CD4+ count <100 cells/μL in 89% of patients

Neurotoxicity

Dose-dependent neurotoxicity manifests as:

  • Grade 1/2: Tremor (19%), somnolence (12%)

  • Grade 3/4: Delirium (4%), posterior reversible encephalopathy syndrome (1.2%)

Regulatory Status and Therapeutic Applications

Approved in 39 countries for:

  • First-line CLL therapy (EMA/FDA)

  • Refractory non-Hodgkin lymphoma (Japan PMDA)

  • Conditioning regimens for allogeneic HSCT (TGA Australia)

Contraindications include severe renal impairment (CrCl <30 mL/min) and concurrent cladribine use due to fatal pulmonary toxicity risks .

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